6,8-dibromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylquinoline
Description
Properties
IUPAC Name |
6,8-dibromo-3-(3,5-dimethylpyrazol-1-yl)-2-phenylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Br2N3/c1-12-8-13(2)25(24-12)18-10-15-9-16(21)11-17(22)19(15)23-20(18)14-6-4-3-5-7-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHJPXNDBYXASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC3=CC(=CC(=C3N=C2C4=CC=CC=C4)Br)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target compound features a quinoline core substituted at positions 2 (phenyl), 3 (3,5-dimethylpyrazole), and 6/8 (bromine). A retrosynthetic disconnection suggests three primary intermediates:
- 2-Phenylquinoline-3-boronic acid for Suzuki-Miyaura coupling with a brominated pyrazole.
- 3-Bromo-2-phenylquinoline for subsequent Ullmann-type coupling with 3,5-dimethylpyrazole.
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenylquinoline for late-stage dibromination.
Key challenges include achieving regioselective dibromination at positions 6 and 8 and ensuring stability of the pyrazole moiety under bromination conditions.
Synthesis of the Quinoline Core
Dihydroquinoline Oxidation
Dihydroquinoline intermediates, synthesized via Knoevenagel adduct formation, can be dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the aromatic quinoline core. This approach allows for the incorporation of electron-withdrawing groups prior to oxidation, which may influence subsequent bromination patterns.
Regioselective Bromination Strategies
Electrophilic Bromination
Direct bromination of 2-phenylquinoline with molecular bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃) typically targets positions 5 and 8 due to the electron-deficient nature of the quinoline ring. To achieve dibromination at 6 and 8, a directing group at position 3 (e.g., pyrazole) may enhance para/ortho selectivity.
Table 1: Bromination Conditions and Outcomes
| Substrate | Brominating Agent | Conditions | Regioselectivity | Yield (%) |
|---|---|---|---|---|
| 2-Phenylquinoline | Br₂, FeBr₃ | CH₂Cl₂, 0°C | 5-Br, 8-Br | 65 |
| 3-Pyrazole-quinoline | NBS, DMF | 80°C, 12 h | 6-Br, 8-Br | 72 |
| 3-Aminoquinoline | Br₂, H₂SO₄ | H₂O, reflux | 6-Br, 8-Br | 58 |
Directed C-H Bromination
Palladium-catalyzed C-H activation using directing groups (e.g., pyrazole) enables selective bromination at positions 6 and 8. For instance, employing Pd(OAc)₂ with N-bromosuccinimide (NBS) in dimethylacetamide (DMA) at 120°C achieves >80% dibromination at the desired positions.
Alternative Pathways and Comparative Analysis
One-Pot Tandem Synthesis
A sequential Friedländer annulation, bromination, and pyrazole coupling in a single reactor minimizes intermediate isolation. For example, reaction of 2-amino-5,7-dibromobenzaldehyde with acetophenone, followed by in situ DDQ oxidation and CuI-mediated coupling with pyrazole, achieves a 62% overall yield.
Phase-Transfer Catalysis (PTC)
Solid-liquid PTC conditions (K₂CO₃, TBAB, dioxane) facilitate nucleophilic substitution of 3-bromoquinoline with sodium 3,5-dimethylpyrazolide, yielding 85% product. This method is notable for its mild conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6,8-dibromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to reduce other functional groups within the molecule.
Substitution: The bromine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could lead to dehalogenated products.
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the bromination of 2-phenylquinoline followed by nucleophilic substitution to introduce the pyrazolyl group. The reaction conditions often utilize brominating agents like N-bromosuccinimide in solvents such as dichloromethane or chloroform under controlled temperatures.
Chemistry
- Building Block : The compound serves as a building block for synthesizing more complex molecules in organic chemistry.
- Ligand in Coordination Chemistry : It is utilized as a ligand due to its ability to form stable complexes with transition metals.
Biology
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .
- Anticancer Properties : The compound has shown potential as an anticancer agent by inhibiting tubulin polymerization, which disrupts mitotic spindle formation and leads to cell death.
Medicine
- Therapeutic Agent : Ongoing studies are exploring its efficacy in treating diseases where quinoline derivatives have demonstrated therapeutic benefits. Its mechanism of action primarily involves the inhibition of cell division through tubulin interaction.
Industry
- Material Development : The compound may find applications in developing new materials such as organic semiconductors and dyes due to its unique electronic properties.
Case Study 1: Antimicrobial Activity
A study assessing the antimicrobial activity of various quinoline derivatives found that 6,8-dibromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylquinoline exhibited significant inhibition against Mycobacterium smegmatis with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. This suggests its potential as a candidate for developing new antibiotics .
Case Study 2: Anticancer Research
In vitro studies demonstrated that this compound effectively inhibits cancer cell proliferation by disrupting tubulin polymerization. This mechanism was linked to increased apoptosis in treated cancer cells, highlighting its potential in cancer therapy.
Mechanism of Action
The mechanism by which 6,8-dibromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylquinoline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the pyrazolyl group can play crucial roles in binding interactions and the overall stability of the compound within biological environments.
Comparison with Similar Compounds
Table 1: Core Structure and Substituent Comparison
| Compound | Core Structure | Substituents (Position) | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| Target Compound | Quinoline | 6,8-dibromo; 3-(3,5-dimethylpyrazol-1-yl); 2-phenyl | 457.17 | 956182-51-7 |
| 6,8-Dibromo-3-(3-chlorophenyl)-benzoxazine | Benzoxazine | 6,8-dibromo; 3-(3-chlorophenyl) | ~433.5* | Not provided |
*Calculated from formula C₁₄H₈Br₂ClNO₃.
Key Differences :
- Substituent Impact : The pyrazolyl group in the target compound offers hydrogen-bonding sites, while the 3-chlorophenyl group in the analogue introduces steric bulk and lipophilicity .
Physicochemical Properties
- Lipophilicity : The target compound’s pyrazolyl group may enhance water solubility relative to the chlorophenyl-substituted benzoxazine analogue.
- Thermal Stability: Bromine atoms in both compounds likely increase molecular weight and melting points compared to non-halogenated analogues.
Biological Activity
6,8-Dibromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylquinoline is a compound of significant interest due to its potential biological activities. This article explores its synthesis, characterization, and various biological evaluations, including antibacterial, antifungal, and anticancer properties.
The compound has the following chemical characteristics:
- Molecular Formula : CHBrN
- Molecular Weight : 457.16 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
Synthesis and Characterization
The synthesis of 6,8-dibromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylquinoline typically involves multi-step organic reactions. The characterization of the synthesized compound is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of this compound against various bacterial strains. The results indicate that it exhibits notable activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.050 mg/mL |
| Pseudomonas aeruginosa | 0.075 mg/mL |
The presence of bromine atoms in the structure is hypothesized to enhance the antibacterial activity by increasing the lipophilicity of the compound, facilitating membrane penetration.
Antifungal Activity
In addition to its antibacterial properties, the compound has been tested for antifungal activity. Preliminary results suggest efficacy against common fungal pathogens.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.020 mg/mL |
| Aspergillus niger | 0.040 mg/mL |
These findings indicate potential applications in treating fungal infections.
Anticancer Activity
The anticancer potential of 6,8-dibromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylquinoline has also been explored. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 µM |
| MCF7 (breast cancer) | 15 µM |
The mechanism of action appears to involve the inhibition of specific signaling pathways crucial for cell proliferation and survival.
Case Studies
- Study on Antibacterial Properties : A recent study evaluated a series of quinoline derivatives for their antibacterial activity. The results showed that compounds similar to 6,8-dibromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylquinoline exhibited significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) .
- Antifungal Evaluation : Another investigation focused on the antifungal efficacy of various pyrazole derivatives. The study highlighted that compounds with similar structural features demonstrated promising activity against Candida species .
- Anticancer Research : A comprehensive analysis was conducted on the antiproliferative effects of quinoline derivatives in various cancer cell lines. The findings indicated that modifications in the quinoline backbone significantly influenced their cytotoxic effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6,8-dibromo-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylquinoline, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a quinoline precursor (e.g., 3-amino-2-phenylquinoline) and introduce bromine at positions 6 and 8 via electrophilic aromatic substitution using Br₂ in acetic acid at 0–5°C.
- Step 2 : Functionalize position 3 with 3,5-dimethyl-1H-pyrazole via nucleophilic aromatic substitution (SNAr) under reflux in DMF with K₂CO₃ as a base.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate pure product.
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of Br₂) to minimize di-brominated byproducts. Reference similar protocols for pyrazole-quinoline hybrids .
Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be applied to characterize this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions. For example, pyrazole protons typically appear as singlets (δ 2.2–2.5 ppm for methyl groups), while quinoline protons show deshielded aromatic signals (δ 7.5–8.5 ppm) .
- IR : Identify key functional groups (e.g., C-Br stretches at ~550–600 cm⁻¹, C=N quinoline peaks at ~1600 cm⁻¹) .
- X-ray crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Refine structures using SHELXL (SHELX suite) with Olex2 or WinGX for visualization. Validate with PLATON/CHECKCIF to detect disorder or missed symmetry .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the electronic properties and bioactivity of this compound?
- Methodology :
- DFT : Optimize geometry at the B3LYP/6-31G(d) level in Gaussian 15. Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. Use Multiwfn for electrostatic potential (ESP) mapping to identify nucleophilic/electrophilic sites .
- Docking : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Set grid parameters to cover active sites (e.g., ATP-binding pockets). Validate binding poses with MD simulations (AMBER) and compare with experimental IC₅₀ values from enzymatic assays .
Q. How should crystallographic disorder in the pyrazole or phenyl moieties be resolved during structure refinement?
- Methodology :
- Disorder analysis : Use SHELXL’s PART instruction to model split positions. Apply similarity restraints (SIMU, DELU) to maintain reasonable geometry.
- Validation : Check ADPs (anisotropic displacement parameters) for abrupt changes. Use SQUEEZE in PLATON to account for solvent voids. Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions .
Q. What strategies address contradictions between spectroscopic data and crystallographic results (e.g., bond length deviations)?
- Methodology :
- Multi-technique validation : Compare NMR-derived dihedral angles with X-ray torsion angles. For bond-length discrepancies (e.g., C-Br in XRD vs. DFT), assess thermal motion via ADP plots.
- Dynamic effects : Conduct variable-temperature NMR to probe conformational flexibility. Use QM/MM simulations to model lattice effects on crystallographic data .
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?
- Methodology :
- Derivatization : Synthesize analogs (e.g., replace Br with Cl, vary pyrazole substituents) and test against target enzymes (e.g., topoisomerase II).
- SAR analysis : Correlate substituent electronic effects (Hammett σ values) with bioactivity. Use CoMFA/CoMSIA models to map steric/electrostatic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
